Bupropion morpholinol

説明

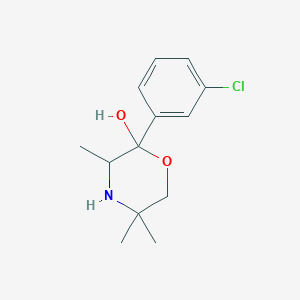

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOBKSKAZMVBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431622 | |

| Record name | 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357399-43-0 | |

| Record name | 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Racemic Hydroxybupropion

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of racemic hydroxybupropion, a major and pharmacologically active metabolite of the antidepressant and smoking cessation aid, bupropion. The primary synthetic route detailed herein involves the reaction of 2-bromo-3'-chloropropiophenone with 2-amino-2-methyl-1-propanol. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to facilitate a thorough understanding of the process for research and development purposes.

Introduction

Bupropion, chemically known as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone, is a widely prescribed medication for the treatment of depression and as an aid for smoking cessation.[1] It is a racemic mixture that undergoes extensive metabolism in the body, leading to the formation of several active metabolites.[2][3] Among these, hydroxybupropion is the most significant, with plasma concentrations that can be substantially higher than the parent drug.[4]

Hydroxybupropion, or 2-(3-chlorophenyl)-2-hydroxy-3,5,5-trimethyl-morpholinol, is formed through the hydroxylation of the tert-butyl group of bupropion, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2B6.[3][5][6] The resulting metabolite is also a racemic mixture and is known to contribute to the overall therapeutic effects of bupropion.[1][7] Given its pharmacological importance, a reliable and efficient method for the chemical synthesis of racemic hydroxybupropion is crucial for research, the development of analytical standards, and further investigation of its therapeutic potential.

This guide details a common and effective non-stereoselective synthesis of racemic hydroxybupropion, which can be produced in high yield.[4][5] The methodology is accessible and can be adapted for various laboratory scales.

Synthetic Pathway

The chemical synthesis of racemic hydroxybupropion is typically achieved through a one-step reaction. The pathway involves the reaction of a substituted propiophenone with an amino alcohol, leading to the formation of the desired morpholinol structure.

The overall reaction is as follows:

2-bromo-3'-chloropropiophenone + 2-amino-2-methyl-1-propanol → Racemic Hydroxybupropion

This reaction proceeds via an initial nucleophilic substitution of the bromine atom by the amino group of 2-amino-2-methyl-1-propanol, followed by an intramolecular cyclization to form the morpholinol ring.

Below is a diagram illustrating the synthetic pathway.

Caption: Synthetic pathway for racemic hydroxybupropion.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of racemic hydroxybupropion, based on established literature methods.[4][5][8]

Materials and Reagents

-

2-bromo-3'-chloropropiophenone

-

2-amino-2-methyl-1-propanol

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated sodium carbonate solution

-

Deionized water

-

Methanol

-

Heptane

Synthesis of Racemic Hydroxybupropion

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-3'-chloropropiophenone and 2-amino-2-methyl-1-propanol in a 1:3 molar ratio.[4][8]

-

Dissolution: Dissolve the reactants in anhydrous acetonitrile.

-

Reaction: The reaction mixture can be carried out under two different temperature conditions:

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After completion of the reaction, remove the acetonitrile under reduced pressure (vacuum).[4]

-

Dissolve the resulting solid residue in ethyl acetate.[4]

-

Filter the solution to remove any insoluble salts.[4]

-

Wash the organic layer with a saturated sodium carbonate solution.[4]

-

Separate the organic layer and remove the solvent under vacuum to yield the crude solid hydroxybupropion.[4]

-

Purification

To achieve high purity, the crude product can be purified by the following methods:

-

Column Chromatography: Perform column chromatography on the crude product using a suitable solvent system (e.g., ethyl acetate/heptane) to isolate the pure hydroxybupropion.[8]

-

Recrystallization: Recrystallize the product from a suitable solvent, such as deionized water, to obtain a highly pure crystalline solid.[8]

The following diagram outlines the general experimental workflow.

Caption: General experimental workflow for synthesis and purification.

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis and characterization of racemic hydroxybupropion.

Table 1: Reaction Conditions and Yields

| Parameter | Standard Reflux[5] | Optimized Condition[8] |

| Starting Materials Molar Ratio | 1:3 (2-bromo-3'-chloropropiophenone : 2-amino-2-methyl-1-propanol) | 1:3 (2-bromo-3'-chloropropiophenone : 2-amino-2-methyl-1-propanol) |

| Solvent | Acetonitrile | Acetonitrile |

| Reaction Temperature | ~83°C (Reflux) | 35°C |

| Initial Yield | 90% | 93% |

| Initial Purity | Not specified | 91% |

| Purity after Purification | Not specified | Up to 99.52% |

Table 2: Characterization Data

| Analysis | Result |

| Appearance | Solid |

| ¹H-NMR (ppm) | 0.82, 1.07, 1.39, 3.19, 3.42, 3.83, Aromatic protons[4] |

| FTIR (cm⁻¹) | Key peaks corresponding to functional groups[5] |

| Melting Point | Not explicitly reported for the racemate. Racemic bupropion HCl has a melting point of 229-234 °C.[4] |

| Purity (HPLC) | Up to 99.52%[8] |

Conclusion

The synthesis of racemic hydroxybupropion from 2-bromo-3'-chloropropiophenone and 2-amino-2-methyl-1-propanol is a robust and high-yielding process. By optimizing reaction conditions, such as lowering the temperature, both high yield and purity can be achieved. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, enabling further studies into the properties and applications of this significant bupropion metabolite.

References

- 1. EP1259243B1 - Bupropion metabolites and methods of their synthesis and use - Google Patents [patents.google.com]

- 2. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bupropion - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. US20060058300A1 - Intermediates of bupropion metabolites synthesis - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoselective Synthesis of (2S,3S)-Hydroxybupropion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupropion is a widely prescribed antidepressant and smoking cessation aid that functions as a norepinephrine and dopamine reuptake inhibitor.[1] Following administration, bupropion undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2B6, leading to the formation of several metabolites.[1][2] Among these, hydroxybupropion is the most significant, with plasma concentrations that can be 16 to 20 times higher than the parent drug.[1] Hydroxybupropion exists as two major stereoisomers in humans: (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion.[1] While the (2R,3R)-enantiomer is found in higher concentrations, the (2S,3S)-enantiomer is considered the more pharmacologically active stereoisomer, contributing significantly to the therapeutic effects of bupropion.[1] This guide provides a detailed overview of the stereoselective synthesis of (2S,3S)-hydroxybupropion, a critical process for the targeted investigation of its pharmacological properties and for the development of potentially improved therapeutics.

Stereoselective Synthetic Strategies

The controlled synthesis of the (2S,3S)-stereoisomer of hydroxybupropion is essential to isolate its specific biological activities. The primary challenge lies in the stereoselective formation of the two chiral centers at the C2 and C3 positions of the morpholinol ring. Two main strategies have been explored: a chiral pool-based approach starting from a readily available chiral precursor and a catalyst-controlled asymmetric reduction.

Synthesis Starting from Methyl (R)-(+)-Lactate

A common and effective method for the stereoselective synthesis of (2S,3S)-hydroxybupropion utilizes methyl (R)-(+)-lactate as a chiral starting material.[1][3] This multi-step synthesis establishes the C3 stereocenter from the chiral lactate, which then directs the stereochemistry at the C2 position during a subsequent Grignard addition.

The overall synthetic workflow is depicted below:

Caption: Synthetic pathway for (2S,3S)-Hydroxybupropion from Methyl (R)-(+)-lactate.

The following table summarizes the reported yields and stereoselectivity for each step of the synthesis starting from methyl (R)-(+)-lactate.

| Step | Transformation | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| 1 | Triflation of Methyl (R)-(+)-lactate | Trifluoromethanesulfonic anhydride, 2,6-lutidine, 0 °C | 77 | >99% (assumed from starting material) | N/A |

| 2 | Alkylation and Cyclization | 2-Amino-2-methyl-1-propanol, -40 °C to room temperature | 63 | N/A | N/A |

| 3 | Grignard Addition | 3-Chlorophenylmagnesium bromide | 32 | 98% | Not Reported |

| Overall | Total Synthesis | - | ~16 | 98% | - |

Data sourced from multiple references.[2][3][4]

Step 1: Synthesis of Methyl (2R)-2-{[(trifluoromethyl)sulfonyl]oxy}propionate

-

To a solution of methyl (R)-(+)-lactate (1.0 eq) in a suitable anhydrous solvent such as dichloromethane, add 2,6-lutidine (1.2 eq) at 0 °C under an inert atmosphere.

-

Slowly add trifluoromethanesulfonic anhydride (1.1 eq) to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at this temperature for a specified time to allow for the complete formation of the triflate, typically monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield methyl (2R)-2-{[(trifluoromethyl)sulfonyl]oxy}propionate.[2][3]

Step 2: Synthesis of (3S)-3,5,5-Trimethylmorpholin-2-one

-

To a solution of 2-amino-2-methyl-1-propanol (1.1 eq) in an anhydrous solvent, add the previously synthesized methyl (2R)-2-{[(trifluoromethyl)sulfonyl]oxy}propionate (1.0 eq) at -40 °C.

-

Stir the reaction mixture at -40 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

The subsequent cyclization affords the lactone intermediate.

-

Work-up the reaction mixture by quenching with water and extracting the product with a suitable organic solvent.

-

The crude product is then purified by column chromatography to yield (3S)-3,5,5-trimethylmorpholin-2-one.[2][3]

Step 3: Synthesis of (2S,3S)-2-(3′-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol ((2S,3S)-Hydroxybupropion)

-

Prepare the Grignard reagent, 3-chlorophenylmagnesium bromide, from 1-bromo-3-chlorobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF).

-

To a solution of the lactone intermediate, (3S)-3,5,5-trimethylmorpholin-2-one (1.0 eq), in anhydrous THF at a low temperature (e.g., -78 °C), slowly add the freshly prepared Grignard reagent (1.2 eq).

-

Stir the reaction mixture at this temperature until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

The combined organic layers are dried, filtered, and concentrated.

-

The final product, (2S,3S)-hydroxybupropion, is purified by silica gel chromatography.[2][3] A modified procedure using a proton sponge has been reported to improve yields and ease of purification.[4]

Proposed Stereoselective Reduction Approach

An alternative strategy for the synthesis of (2S,3S)-hydroxybupropion involves the stereoselective reduction of a prochiral ketone precursor, such as 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one. The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a powerful method for the enantioselective reduction of ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a borane source.[5][6][7] This method is known for its high enantioselectivity (often >95% ee) and predictable stereochemical outcome.[5]

The proposed synthetic workflow is as follows:

Caption: Proposed synthetic pathway for (2S,3S)-Hydroxybupropion via Corey-Itsuno Reduction.

-

To a solution of the (S)-CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine) (0.05 - 0.1 eq) in anhydrous THF under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.0-1.2 eq) at room temperature.

-

Cool the mixture to a low temperature (e.g., -20 °C to 0 °C).

-

Slowly add a solution of the substrate, 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one (1.0 eq), in anhydrous THF to the catalyst-borane mixture.

-

Stir the reaction at this temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol, followed by the addition of 1 M HCl.

-

After stirring, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

-

The combined organic layers are dried, filtered, and concentrated. The resulting (1S,2S)-threo-hydrobupropion can be purified by chromatography.

The subsequent cyclization of the threo-hydrobupropion to (2S,3S)-hydroxybupropion would likely involve an oxidative cyclization step, the specifics of which would require further investigation.

Mechanism of Action: Inhibition of Norepinephrine and Dopamine Transporters

(2S,3S)-Hydroxybupropion exerts its primary pharmacological effects through the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][8][9] This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission. It has been reported that bupropion and its metabolites stabilize an inward-facing or occluded conformation of these transporters.[10]

Caption: Mechanism of action of (2S,3S)-hydroxybupropion at the synaptic cleft.

The inhibitory activity of (2S,3S)-hydroxybupropion at the human norepinephrine and dopamine transporters has been quantified, demonstrating its potency as a dual reuptake inhibitor.

| Transporter | IC50 (nM) |

| Norepinephrine Transporter (NET) | 520 |

| Dopamine Transporter (DAT) | Not explicitly reported for the (2S,3S) isomer, but similar to NET inhibition |

IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity in vitro.[9]

Conclusion

The stereoselective synthesis of (2S,3S)-hydroxybupropion is a crucial undertaking for the continued investigation of its therapeutic potential. The chiral pool synthesis from methyl (R)-(+)-lactate provides a reliable, albeit multi-step, route to the desired enantiomer with high stereochemical purity. Future research may focus on optimizing this route or developing more efficient catalytic asymmetric methods, such as the proposed Corey-Itsuno reduction, to access this important pharmacological agent. A thorough understanding of its synthesis and mechanism of action will continue to drive the development of novel therapeutics for depression, smoking cessation, and other neurological disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bupropion - Wikipedia [en.wikipedia.org]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 8. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones [frontiersin.org]

Physicochemical Properties of Bupropion Morpholinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupropion Morpholinol, known scientifically as hydroxybupropion, is the major and most significant active metabolite of the atypical antidepressant and smoking cessation aid, bupropion.[1] Formed predominantly in the liver via hydroxylation of bupropion's tert-butyl group by the cytochrome P450 enzyme CYP2B6, hydroxybupropion circulates in human plasma at concentrations that can be 16 to 20 times greater than the parent drug.[1][2] This substantial systemic exposure suggests that bupropion effectively acts as a prodrug and that hydroxybupropion is responsible for a significant portion of its therapeutic effects.[2]

Hydroxybupropion exists as two primary stereoisomers in humans: (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion.[1] While the (2R,3R) enantiomer is found in higher concentrations, the (2S,3S)-enantiomer, also known by the developmental name radafaxine, is considered the more pharmacologically active stereoisomer.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and visualizes its metabolic and signaling pathways.

Physicochemical and Pharmacokinetic Properties

The following tables summarize the key physicochemical and pharmacokinetic parameters for this compound (Hydroxybupropion). Data is distinguished between experimentally determined and computationally predicted values where applicable. The most pharmacologically active (2S,3S) enantiomer is the primary focus.

Table 1: General and Physicochemical Properties

| Property | Value | Data Type | Source(s) |

|---|---|---|---|

| IUPAC Name | (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | - | [3] |

| Synonyms | (S,S)-Hydroxybupropion, Radafaxine, GW-353,162 | - | [3][4] |

| Molecular Formula | C₁₃H₁₈ClNO₂ | - | [5] |

| Molecular Weight | 255.74 g/mol (Free Base)292.20 g/mol (HCl Salt) | Experimental | [4][5] |

| Physical Form | Solid, powder | Experimental | [4][5] |

| pKa (Strongest Basic) | 7.61 | Predicted | [6] |

| LogP | 2.23 - 2.9 | Predicted | [6] |

| Solubility (HCl Salt) | Water: 25 mg/mLDMSO: 25 mg/mLPBS: 8.33 mg/mL | Experimental | [7] |

| Solubility (Free Base) | DMSO: ≥12 mg/mL | Experimental |[4] |

Table 2: Pharmacokinetic and Pharmacodynamic Properties

| Property | Value | Data Type | Source(s) |

|---|---|---|---|

| Primary Metabolic Enzyme | Cytochrome P450 2B6 (CYP2B6) | Experimental | [1][8] |

| Elimination Half-life | ~20 hours (± 5 hours) | Experimental | [2] |

| Mechanism of Action | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)Nicotinic Acetylcholine Receptor (nAChR) Antagonist | Experimental | [1] |

| Norepinephrine Transporter (NET) Inhibition (IC₅₀) | 1.7 µM (racemic) | Experimental | [9] |

| Dopamine Transporter (DAT) Inhibition (IC₅₀) | >10 µM (racemic) | Experimental | [10] |

| DAT Occupancy (in vivo, Bupropion + metabolites) | ~14-26% at steady-state therapeutic doses | Experimental |[11] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical and biological parameters of a drug candidate like this compound are crucial for reproducibility and regulatory submission. While the specific experimental reports for some properties of hydroxybupropion are not publicly available, this section details standard, representative protocols.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing a drug's solubility and absorption at different physiological pH values. Potentiometric titration is the gold-standard method for its determination.

-

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the resulting titration curve is used to determine the pKa, which corresponds to the pH at the half-equivalence point.

-

Apparatus: Calibrated potentiometer with a combined pH electrode, automated titrator or manual burette, magnetic stirrer, and a temperature-controlled reaction vessel.

-

Procedure:

-

Calibration: The pH meter is calibrated using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).[12]

-

Sample Preparation: A precise amount of hydroxybupropion is dissolved in a suitable solvent, often a water-methanol co-solvent mixture to ensure solubility, to a known concentration (e.g., 1 mM).[12][13] The ionic strength of the solution is kept constant using an inert salt like 0.15 M KCl.[12]

-

Titration: The sample solution is purged with nitrogen to remove dissolved CO₂.[1] For a basic amine like hydroxybupropion, the solution is first acidified with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).[12]

-

The solution is then titrated with standardized 0.1 M NaOH. The titrant is added in small, precise increments.[1]

-

After each increment, the solution is allowed to equilibrate, and the pH is recorded. The titration continues until a high pH (e.g., pH 12) is reached.[12]

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve, often calculated using derivative plots (d(pH)/dV vs. V). The experiment is typically performed in triplicate to ensure accuracy.[12]

-

Determination of LogP by Shake-Flask Method

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and pharmacokinetic profile. The shake-flask method is the traditional and most reliable technique.

-

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer like PBS pH 7.4 for LogD), until equilibrium is reached. The concentration of the compound in each phase is then measured, and the partition coefficient is calculated as the logarithm of the ratio of the concentrations.

-

Apparatus: Volumetric flasks, separatory funnels or vials, mechanical shaker or vortex mixer, centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC-UV).

-

Procedure:

-

Phase Pre-saturation: n-octanol and the aqueous buffer (e.g., PBS, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by a separation period to allow the phases to become distinct.[14]

-

Sample Preparation: A stock solution of hydroxybupropion is prepared in a suitable solvent (e.g., DMSO).[14]

-

Partitioning: A small aliquot of the stock solution is added to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases. The total amount of solute should not exceed 0.01 mol/L in either phase.[15]

-

Equilibration: The vial is sealed and agitated vigorously (e.g., on a mechanical shaker) at a constant temperature for a set period (e.g., 2 hours) to allow for equilibrium to be reached.[16]

-

Phase Separation: The mixture is then centrifuged to ensure complete separation of the two phases.[16]

-

Quantification: A precise aliquot is carefully removed from each phase, avoiding cross-contamination. The concentration of hydroxybupropion in each aliquot is determined using a validated analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]aqueous. The final value is expressed as LogP or LogD₇.₄.

-

Monoamine Transporter Uptake Inhibition Assay

The pharmacological activity of hydroxybupropion is primarily mediated by its inhibition of the norepinephrine transporter (NET) and dopamine transporter (DAT). Radioligand uptake inhibition assays are standard methods to quantify this activity.

-

Principle: Cells engineered to express a specific transporter (e.g., hNET or hDAT) are incubated with a radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine). The ability of a test compound (hydroxybupropion) to inhibit the uptake of the radiolabeled substrate into the cells is measured. The concentration of the test compound that inhibits 50% of the specific uptake is the IC₅₀ value.

-

Apparatus: Cell culture supplies, 96-well plates, cell harvester, scintillation counter, and radiolabeled substrates.

-

Procedure:

-

Cell Culture: Human Embryonic Kidney (HEK 293) cells stably transfected to express human NET or DAT are cultured to confluency in 96-well plates.[13]

-

Assay Preparation: On the day of the experiment, the cell culture medium is removed, and the cells are washed with a Krebs-HEPES buffer (KHB).[13]

-

Compound Incubation: Cells are pre-incubated for a short period (e.g., 5-10 minutes) at room temperature with various concentrations of hydroxybupropion. Control wells contain either buffer alone (for total uptake) or a known potent inhibitor like desipramine for NET or benztropine for DAT (for non-specific uptake).[13][17]

-

Uptake Initiation: The assay is initiated by adding a fixed concentration of the radiolabeled substrate (e.g., 20 nM [³H]-dopamine) to all wells.[13]

-

Termination: After a short incubation period (e.g., 1-5 minutes), the uptake is rapidly terminated by aspirating the buffer and washing the cells multiple times with ice-cold KHB using a cell harvester.[13]

-

Detection: The cells are lysed (e.g., with 1% SDS), and the radioactivity retained within the cells is measured by liquid scintillation counting.[13]

-

Data Analysis: Specific uptake is calculated by subtracting non-specific uptake from total uptake. The percentage of inhibition is determined for each concentration of hydroxybupropion. The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression.

-

Visualizations

Metabolic Pathway of Bupropion

Bupropion undergoes extensive first-pass metabolism in the liver. The primary pathway involves hydroxylation by CYP2B6 to form hydroxybupropion. Secondary pathways involve carbonyl reductases, which form the threohydrobupropion and erythrohydrobupropion metabolites.[8][18]

Caption: Metabolic conversion of Bupropion to its major active metabolites.

Mechanism of Action: Signaling Pathway

Hydroxybupropion exerts its therapeutic effects by binding to and inhibiting the norepinephrine transporter (NET) and the dopamine transporter (DAT). This action blocks the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their concentration and prolonging their signaling activity.[1]

Caption: Inhibition of NET and DAT by Hydroxybupropion in the synaptic cleft.

Experimental Workflow for Physicochemical Characterization

The characterization of a new chemical entity like this compound follows a logical workflow to establish its identity, purity, and key physicochemical properties that influence its biopharmaceutical behavior.

Caption: A typical workflow for the physicochemical characterization of a drug molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Hydroxybupropion - Wikipedia [en.wikipedia.org]

- 3. Radafaxine - Wikipedia [en.wikipedia.org]

- 4. ≥98% (HPLC), DAT and NET inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. Hydroxybupropion | C13H18ClNO2 | CID 446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. ClinPGx [clinpgx.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. moleculardevices.com [moleculardevices.com]

- 12. bioivt.com [bioivt.com]

- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. moleculardevices.com [moleculardevices.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Figure 1 from Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion | Semantic Scholar [semanticscholar.org]

The Neuropharmacology of Bupropion and its Major Metabolite Hydroxybupropion: A Technical Guide to their CNS Mechanisms of Action

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the central nervous system (CNS) mechanisms of action for the atypical antidepressant bupropion and its primary active metabolite, hydroxybupropion (morpholinol). Bupropion, a widely prescribed therapeutic agent for major depressive disorder and a smoking cessation aid, operates through a distinct neuropharmacological profile that sets it apart from other classes of antidepressants. A comprehensive understanding of its interaction with CNS targets, largely driven by the significant in vivo presence of its main metabolite, is crucial for ongoing research and development in neuropsychopharmacology.

This guide synthesizes current preclinical and clinical data, focusing on the dual inhibition of norepinephrine and dopamine reuptake and the antagonism of nicotinic acetylcholine receptors. Quantitative pharmacological data are presented in structured tables for comparative analysis. Detailed methodologies for key experimental procedures are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to enhance comprehension of the complex interactions involved.

Core Mechanism of Action: Dual Monoamine Reuptake Inhibition

Bupropion and hydroxybupropion exert their primary therapeutic effects by acting as norepinephrine-dopamine reuptake inhibitors (NDRIs).[1] By binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT), they block the reuptake of these catecholamines from the synaptic cleft into the presynaptic neuron.[2] This action leads to an increase in the extracellular concentrations of norepinephrine and dopamine, thereby enhancing noradrenergic and dopaminergic neurotransmission.[3]

Unlike many other antidepressants, bupropion and its metabolites have negligible affinity for the serotonin transporter (SERT), with IC50 values greater than 10,000 nM, and lack significant activity at postsynaptic receptors such as histaminergic, adrenergic, or muscarinic acetylcholine receptors.[3][4][5] This selective profile contributes to its unique side-effect profile, which is often devoid of the sexual dysfunction, weight gain, and sedation commonly associated with serotonergic agents.[3]

The Critical Role of the Hydroxybupropion Metabolite

Following oral administration, bupropion undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzyme CYP2B6, to form several active metabolites. The major metabolite, hydroxybupropion, is present in plasma at concentrations that are substantially higher than the parent drug.[2] Due to this pharmacokinetic profile, bupropion can be considered a prodrug, with hydroxybupropion contributing significantly to the overall pharmacological effects.[1]

While both compounds inhibit NET and DAT, their potencies differ. Bupropion is a more potent inhibitor of DAT, whereas its metabolite, particularly the (2S,3S)-hydroxybupropion enantiomer (also known as radafaxine), is a more potent inhibitor of NET.[6] This differential activity underscores the complexity of bupropion's in vivo mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) of bupropion and its metabolites at key molecular targets in the CNS. These data are compiled from various studies and provide a basis for comparing the potencies of these compounds.

Table 1: Monoamine Transporter Inhibition

| Compound | Transporter | Species | Assay Type | Value (nM) | Citation |

| Bupropion (racemic) | DAT | Rat | Uptake Inhibition (IC50) | 305 | [7] |

| NET | Rat | Uptake Inhibition (IC50) | 3715 | [7] | |

| NET | Human | Binding Affinity (Ki) | 1400 | [5] | |

| DAT | Human | Binding Affinity (Ki) | 2800 | [5] | |

| SERT | Human | Binding Affinity (Ki) | 45000 | [5] | |

| Hydroxybupropion (racemic) | NET | Human | Uptake Inhibition (IC50) | 1700 | [6] |

| DA | Human | Uptake Inhibition (IC50) | >10000 | [6] | |

| (2S,3S)-Hydroxybupropion | NET | Human | Uptake Inhibition (IC50) | 520 | [6] |

| (Radafaxine) | DA | Human | Uptake Inhibition (IC50) | - | |

| (2R,3R)-Hydroxybupropion | NET | Human | Uptake Inhibition (IC50) | >10000 | [6] |

Note: Values can vary based on experimental conditions and tissue/cell types used.

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Inhibition

| Compound | Receptor Subtype | Species | Assay Type | Value (µM) | Citation |

| Bupropion (racemic) | α3β2 | Human | Functional Antagonism (IC50) | 1.0 | [1] |

| α3β4 | Human | Functional Antagonism (IC50) | 1.8 | [1] | |

| α4β2 | Human | Functional Antagonism (IC50) | 12.0 | [1] | |

| α2β2 | - | Functional Antagonism (IC50) | 1.8 | ||

| (2S,3S)-Hydroxybupropion | α4β2 | Human | Functional Antagonism (IC50) | 3.3 | [6] |

| (Radafaxine) |

Secondary Mechanism: Nicotinic Acetylcholine Receptor Antagonism

In addition to monoamine transporter inhibition, bupropion and hydroxybupropion are non-competitive antagonists of several neuronal nicotinic acetylcholine receptor (nAChR) subtypes.[8] This mechanism is thought to be particularly relevant to bupropion's efficacy as a smoking cessation aid.

The antagonism of nAChRs, especially the α4β2 subtype, in the ventral tegmental area (VTA) is a key component of this action. Nicotine, the primary addictive substance in tobacco, activates nAChRs on GABAergic interneurons in the VTA. This activation enhances the release of the inhibitory neurotransmitter GABA, which in turn dampens the activity of dopamine neurons. By blocking these nAChRs, bupropion prevents nicotine-induced activation of GABAergic neurons.[9] This leads to a disinhibition of dopamine neurons, potentially increasing dopamine release in reward-related brain regions and reducing the reinforcing effects of nicotine.[10][11][12]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of bupropion and its metabolites.

Neurotransmitter Uptake Inhibition Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the reuptake of radiolabeled neurotransmitters into presynaptic nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation:

-

Euthanize rats via cervical dislocation and rapidly dissect the brain region of interest (e.g., striatum for DAT, frontal cortex for NET).

-

Homogenize the tissue in ice-cold sucrose buffer (e.g., 0.32 M sucrose with 5 mM HEPES-KOH, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 15,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in a suitable assay buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosome suspension with various concentrations of the test compound (e.g., bupropion) or vehicle for 10-20 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).

-

Incubate for a short period (e.g., 4-15 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the synaptosomes (containing the uptaken radiolabel) from the incubation medium.

-

Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radiolabel.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.

-

Radioligand Binding Assay for DAT/NET

This assay measures the affinity of a compound for a specific transporter by competing with the binding of a known radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Prepare membranes from cells expressing the transporter of interest (e.g., HEK293 cells transfected with human DAT) or from brain tissue.

-

Homogenize cells/tissue in a cold lysis buffer (e.g., 50mM Tris-HCl).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in the binding assay buffer.

-

-

Binding Assay (Competition):

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of the unlabeled test compound.

-

Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding by rapid filtration over PEI-soaked glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters via scintillation counting.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM BTCP for DAT).

-

Subtract non-specific binding from total binding to get specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the binding affinity (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter concentrations in specific brain regions of freely moving animals.

Methodology:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Perform a craniotomy over the target brain region (e.g., medial prefrontal cortex or nucleus accumbens).

-

Slowly lower a microdialysis guide cannula to the desired coordinates and secure it to the skull with dental cement.

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, place the awake animal in a specialized behavioral chamber that allows free movement.

-

Insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Allow for an equilibration period (e.g., 1-2 hours) to establish a stable baseline of neurotransmitter levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

-

Administer the test compound (e.g., bupropion) systemically (i.p. or s.c.) or locally via reverse dialysis.

-

Continue collecting dialysate samples to measure changes in neurotransmitter levels.

-

-

Sample Analysis:

-

Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

At the end of the experiment, verify the correct placement of the probe through histological analysis of the brain tissue.

-

-

Data Analysis:

-

Quantify neurotransmitter concentrations by comparing peak heights or areas to those of standard solutions.

-

Express the results as a percentage change from the baseline levels established before drug administration.

-

Conclusion

The mechanism of action of bupropion in the CNS is multifaceted, primarily driven by the dual inhibition of dopamine and norepinephrine transporters by both the parent drug and its major active metabolite, hydroxybupropion (morpholinol). The significant contribution of hydroxybupropion, particularly its potent inhibition of the norepinephrine transporter, is a key factor in the overall therapeutic effect. A secondary but important mechanism is the non-competitive antagonism of neuronal nicotinic acetylcholine receptors, which likely underlies its efficacy in smoking cessation by modulating dopamine signaling in the brain's reward pathways. The lack of significant serotonergic activity distinguishes bupropion from many other antidepressants and contributes to its unique clinical profile. The detailed experimental protocols provided herein serve as a resource for researchers to further investigate the nuanced pharmacology of these compounds and to explore new therapeutic applications.

References

- 1. Bupropion - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Noradrenergic Source of Dopamine Assessed by Microdialysis in the Medial Prefrontal Cortex [frontiersin.org]

- 5. rndsystems.com [rndsystems.com]

- 6. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.okstate.edu [scholars.okstate.edu]

- 9. Bupropion inhibits the cellular effects of nicotine in the ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Microinfusion of Bupropion Inhibits Putative GABAergic Neuronal Activity of the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Response of Ventral Tegmental Area Dopaminergic Neurons to Bupropion: Excitation or Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of Hydroxybupropion

An In-depth Technical Guide to the Pharmacological Profile of Hydroxybupropion

Introduction

Hydroxybupropion is the major and most potent active metabolite of bupropion, an atypical antidepressant and smoking cessation aid.[1][2] Following oral administration, bupropion undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2B6, to form hydroxybupropion.[1][3][4] Plasma concentrations of hydroxybupropion are significantly higher than those of the parent drug, with an area under the curve (AUC) as much as 16 to 20 times greater than that of bupropion itself.[1][5] This substantial exposure suggests that hydroxybupropion plays a crucial role in the overall therapeutic effects of bupropion, which can be conceptualized as a prodrug for its active metabolites.[1][6]

This document provides a comprehensive overview of the pharmacological profile of hydroxybupropion, intended for researchers, scientists, and professionals in drug development. It covers the pharmacodynamics, pharmacokinetics, clinical relevance, and key experimental methodologies used to characterize this significant metabolite.

Pharmacodynamics

The pharmacodynamic activity of hydroxybupropion is central to its therapeutic effects, primarily involving the modulation of monoamine neurotransmitters and nicotinic acetylcholine receptors (nAChRs).

Mechanism of Action

Hydroxybupropion, like its parent compound, functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][7] It blocks the norepinephrine transporter (NET) and, to a much lesser extent, the dopamine transporter (DAT), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1][2] This action is believed to be the primary mechanism behind its antidepressant effects.[4][8]

Additionally, hydroxybupropion is a non-competitive antagonist of neuronal nAChRs.[1] This antagonism, particularly at the α4β2 subtype, is thought to contribute significantly to the smoking cessation properties of bupropion by reducing nicotine withdrawal symptoms and the rewarding effects of nicotine.[2][9]

Signaling Pathway: Monoamine Reuptake Inhibition

The primary signaling pathway influenced by hydroxybupropion is the inhibition of presynaptic reuptake of norepinephrine and dopamine. By binding to NET and DAT, it prevents the removal of these neurotransmitters from the synapse, thereby enhancing and prolonging their signaling to postsynaptic receptors.

Receptor and Transporter Binding Profile

Hydroxybupropion exhibits a distinct binding profile compared to its parent compound. It is a potent inhibitor of the norepinephrine transporter, with a potency similar to bupropion. However, it is substantially weaker as a dopamine reuptake inhibitor.[1] Notably, hydroxybupropion is a more potent antagonist of certain nAChR subtypes than bupropion itself.[1][5]

Table 1: Comparative In Vitro Inhibitory Potency (IC₅₀) of Hydroxybupropion and Bupropion

| Target | Hydroxybupropion IC₅₀ (µM) | Bupropion IC₅₀ (µM) | Reference(s) |

|---|---|---|---|

| Norepinephrine Transporter (NET) | 1.7 | 1.85 | [1][10] |

| Dopamine Transporter (DAT) | >10 | 0.66 | [1] |

| α4β2 Nicotinic Receptor | 3.3 | 12 | [1] |

| α3β4 Nicotinic Receptor | 6.5 | 1.8 | [1] |

| CYP2D6 Inhibition | 74 | 58 |[11][12] |

Pharmacokinetics

The pharmacokinetic profile of hydroxybupropion is characterized by its extensive formation from bupropion, high plasma concentrations, and a relatively long half-life.

Absorption, Metabolism, and Distribution

Bupropion is rapidly absorbed after oral administration but undergoes extensive first-pass metabolism, primarily hydroxylation of the tert-butyl group by CYP2B6 to form hydroxybupropion.[1][13] This metabolic conversion is so significant that hydroxybupropion concentrations at steady-state are far greater than those of the parent drug.[1] The elimination half-life of hydroxybupropion is approximately 20 hours, and it reaches steady-state concentrations within eight days of consistent bupropion administration.[1][13] Both bupropion and hydroxybupropion exhibit moderate plasma protein binding of around 84%.[1][13]

Pharmacokinetic Parameters

Hydroxybupropion is the most abundant metabolite in plasma following bupropion administration. Its pharmacokinetic parameters underscore its significant contribution to the drug's overall activity.

Table 2: Pharmacokinetic Parameters of Hydroxybupropion and Bupropion

| Parameter | Hydroxybupropion | Bupropion | Reference(s) |

|---|---|---|---|

| T½ (Elimination Half-Life) | ~20 (± 5) hours | ~21 hours | [1][12][13] |

| Tmax (Time to Peak Conc.) | ~6 hours (SR) | ~3 hours (SR) | [13][14] |

| Cmax (Peak Plasma Conc.) | 4-7 times > Bupropion | - | [1] |

| AUC (Area Under the Curve) | 16-20 times > Bupropion | - | [1][5] |

| Protein Binding | ~84% | ~84% |[1][13] |

Stereoselectivity

Bupropion is administered as a racemic mixture. Its hydroxylation creates an additional chiral center, but only the (2R,3R)- and (2S,3S)-hydroxybupropion enantiomers are formed in humans.[1] The metabolism is highly stereoselective, with the (2R,3R)-enantiomer having a plasma exposure (AUC) approximately 65 times higher than the (2S,3S)-enantiomer.[15][16]

Clinical Relevance

The distinct pharmacological profile and high systemic exposure of hydroxybupropion are clinically significant.

-

Antidepressant and Smoking Cessation Efficacy : Studies suggest that hydroxybupropion is a major contributor to the therapeutic effects of bupropion.[9] Higher plasma concentrations of hydroxybupropion, but not bupropion, have been correlated with better smoking cessation outcomes.[9] Its potent noradrenergic activity is considered a key component of its antidepressant action.[17][18]

-

CYP2B6 Genetic Polymorphisms : The formation of hydroxybupropion is dependent on the CYP2B6 enzyme, which is subject to genetic polymorphisms.[3][9] Individuals who are "slow metabolizers" due to certain CYP2B6 variants produce less hydroxybupropion, which may lead to a diminished therapeutic response to bupropion treatment.[3][9] This highlights the potential for pharmacogenomic testing to personalize bupropion therapy.

Experimental Protocols

Quantification of Hydroxybupropion in Human Plasma by LC-MS/MS

This protocol outlines a standard method for the sensitive and stereoselective quantification of hydroxybupropion in plasma, based on published methodologies.[19][20][21]

Objective : To determine the concentration of hydroxybupropion enantiomers in human plasma samples.

Methodology :

-

Sample Preparation :

-

Thaw 50 µL of human plasma sample.

-

Add an internal standard solution (e.g., deuterated hydroxybupropion or another suitable compound like acetaminophen).[19]

-

Perform protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge to pellet proteins.

-

Perform liquid-liquid extraction on the supernatant using an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Separation :

-

System : High-Performance Liquid Chromatography (HPLC) system.

-

Column : A chiral column is required for enantiomeric separation (e.g., Chiralcel OD-RH). For total hydroxybupropion, a standard reversed-phase column (e.g., C8 or C18) can be used.[21]

-

Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., 0.2% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[21]

-

Flow Rate : Typically 0.5 - 1.0 mL/min.[21]

-

-

Mass Spectrometric Detection :

-

System : Triple quadrupole tandem mass spectrometer (MS/MS).

-

Ionization : Electrospray Ionization (ESI) in positive mode.

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : Monitor the specific precursor-to-product ion transitions for hydroxybupropion (e.g., m/z 256.1 → 238.0) and the internal standard.[21][22]

-

-

Quantification :

-

Generate a calibration curve using standards of known hydroxybupropion concentrations in blank plasma.

-

Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The limit of quantification is typically in the low ng/mL range (e.g., 0.3 ng/mL).[19][20]

-

In Vitro Assessment of Monoamine Transporter Inhibition

Objective : To determine the IC₅₀ value of hydroxybupropion for the inhibition of norepinephrine and dopamine transporters.

Methodology :

-

Cell Culture : Use human embryonic kidney (HEK 293) cells or other suitable cell lines stably transfected to express the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT).

-

Radioligand Uptake Assay :

-

Plate the cells in 96-well plates and grow to confluence.

-

Wash the cells with Krebs-Ringer-HEPES buffer.

-

Pre-incubate the cells for 10-20 minutes with varying concentrations of hydroxybupropion (or a reference inhibitor like desipramine for NET or GBR-12909 for DAT).

-

Initiate the uptake reaction by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]norepinephrine for NET or [³H]dopamine for DAT).

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis :

-

Calculate the percentage inhibition of uptake at each concentration of hydroxybupropion relative to control wells (no inhibitor).

-

Plot the percent inhibition against the log concentration of hydroxybupropion.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Conclusion

Hydroxybupropion is not merely a metabolite but a pharmacologically active compound that is central to the therapeutic profile of bupropion. Its potent inhibition of norepinephrine reuptake and antagonism of nicotinic acetylcholine receptors, combined with its high and sustained plasma concentrations, establish it as a key mediator of bupropion's antidepressant and smoking cessation effects. Understanding the distinct pharmacology of hydroxybupropion, including the influence of genetic factors on its formation, is critical for optimizing treatment strategies and for the future development of novel therapeutics targeting similar pathways.

References

- 1. Hydroxybupropion - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. wirelesslifesciences.org [wirelesslifesciences.org]

- 4. droracle.ai [droracle.ai]

- 5. Hydroxybupropion [medbox.iiab.me]

- 6. Bupropion - Wikipedia [en.wikipedia.org]

- 7. psychscenehub.com [psychscenehub.com]

- 8. researchgate.net [researchgate.net]

- 9. CYP2B6 and bupropion’s smoking cessation pharmacology: the role of hydroxybupropion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. 15 Years of Clinical Experience With Bupropion HCl: From Bupropion to Bupropion SR to Bupropion XL - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ajrconline.org [ajrconline.org]

- 22. itmedicalteam.pl [itmedicalteam.pl]

In Vitro Characterization of Bupropion Morpholinol: A Technical Guide

Introduction

Bupropion is an atypical antidepressant and smoking cessation aid belonging to the aminoketone class.[1][2][3] Unlike typical antidepressants, its mechanism of action is not primarily mediated by serotonin reuptake inhibition.[4][5][6] Bupropion is extensively metabolized in the liver, with its major active metabolite being hydroxybupropion, also known as morpholinol or radafaxine.[1][5][7] This metabolite reaches significantly higher plasma concentrations than the parent drug and is believed to contribute substantially to the overall clinical efficacy and pharmacological profile of bupropion.[1][8][9] A thorough in vitro characterization of hydroxybupropion is therefore crucial for a comprehensive understanding of bupropion's therapeutic actions and potential drug-drug interactions. This technical guide provides an in-depth overview of the in vitro characterization of bupropion morpholinol, focusing on its pharmacodynamics and metabolic properties.

Pharmacodynamics

The primary mechanism of action of bupropion and its active metabolites involves the inhibition of norepinephrine and dopamine reuptake.[4][5][6][10] Additionally, antagonism of nicotinic acetylcholine receptors (nAChRs) plays a role in its efficacy as a smoking cessation aid.[5][10]

Monoamine Transporter Inhibition

In vitro studies using cells expressing human transporters have demonstrated that both bupropion and hydroxybupropion inhibit the reuptake of norepinephrine (NE) and dopamine (DA).[4] Hydroxybupropion shows similar or even greater potency for norepinephrine transporter (NET) inhibition compared to bupropion, but is a substantially weaker dopamine transporter (DAT) inhibitor.[7][11] Neither bupropion nor its metabolites exhibit significant inhibition of serotonin reuptake.[4]

| Compound | Target | IC50 (µM) |

| Racemic Bupropion | NET | 1.9[11] |

| DAT | Similar to NET inhibition[11] | |

| Racemic Hydroxybupropion | NET | 1.7[11] |

| DAT | >10[7] | |

| (2S,3S)-Hydroxybupropion | NET | 0.52[11] |

| DAT | Similar to NET inhibition[11] | |

| (2S,3R)-Hydroxybupropion | NET | >10[11] |

IC50: Half maximal inhibitory concentration. A lower value indicates greater potency.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Bupropion and its metabolites act as non-competitive antagonists of several nAChR subtypes. This action is thought to contribute to its effectiveness in smoking cessation by blunting the rewarding effects of nicotine.[5] The (2S,3S) isomer of hydroxybupropion is a more potent antagonist of the α4β2 nAChR subtype than racemic bupropion.[11]

| Compound | Target | IC50 (µM) |

| Racemic Bupropion | α4β2 nAChR | - |

| (2S,3S)-Hydroxybupropion | α4β2 nAChR | 3.3[11] |

In Vitro Metabolism and Enzyme Interactions

Metabolic Pathway

Bupropion is extensively metabolized in the liver. The primary pathway involves the hydroxylation of the tert-butyl group to form hydroxybupropion.[5][12] This reaction is principally mediated by the cytochrome P450 enzyme CYP2B6.[5][8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Bupropion - Wikipedia [en.wikipedia.org]

- 3. psychscenehub.com [psychscenehub.com]

- 4. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydroxybupropion - Wikipedia [en.wikipedia.org]

- 8. CYP2B6 and bupropion’s smoking cessation pharmacology: the role of hydroxybupropion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholars.uky.edu [scholars.uky.edu]

- 11. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Keystone: A Technical Guide to the Biosynthesis of Hydroxybupropion

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of hydroxybupropion, the primary active metabolite of the widely prescribed antidepressant and smoking cessation aid, bupropion. This document details the core metabolic pathways, enzymatic players, and quantitative kinetics of this critical biotransformation. Furthermore, it offers detailed experimental protocols for researchers seeking to investigate this process in a laboratory setting.

Introduction: The Significance of Bupropion Metabolism

Bupropion undergoes extensive hepatic metabolism following oral administration, with hydroxybupropion being the most abundant and pharmacologically active metabolite.[1] The plasma concentrations of hydroxybupropion can be 16 to 20 times greater than that of the parent drug, highlighting the significance of this metabolic conversion to the overall therapeutic effect of bupropion.[1][2] Understanding the biosynthesis of hydroxybupropion is therefore paramount for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

The primary enzyme responsible for the hydroxylation of bupropion's tert-butyl group to form hydroxybupropion is Cytochrome P450 2B6 (CYP2B6) .[3][4][5] While other isoforms such as CYP2E1, CYP2C19, and CYP3A4 may contribute to a minor extent, CYP2B6 is the principal catalyst.[6][7] This metabolic process is stereoselective, with a notable preference for the (S)-enantiomer of bupropion.[8][9] Genetic polymorphisms in the CYP2B6 gene can lead to significant variations in enzyme activity, thereby influencing the rate of hydroxybupropion formation and, consequently, clinical outcomes.[10][11]

The Core Biosynthetic Pathway

The conversion of bupropion to hydroxybupropion is a Phase I metabolic reaction, specifically a hydroxylation event. This process is primarily localized within the endoplasmic reticulum of hepatocytes.

Figure 1: Primary metabolic pathway of bupropion to hydroxybupropion.

Quantitative Data: Enzymatic Kinetics

The efficiency of CYP2B6-mediated bupropion hydroxylation can be quantified by its kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax). These values are crucial for understanding the enzyme's affinity for the substrate and its maximum metabolic capacity. Below are summarized kinetic parameters from various in vitro systems.

Table 1: Kinetic Parameters for Hydroxybupropion Formation in Human Liver Microsomes (HLM)

| Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| Racemic Bupropion | 87.98 ± 20.2 | 131.2 ± 5.6 | [6] |

| Racemic Bupropion | 89 ± 14 | Not Reported | [4] |

| Racemic Bupropion | 130 (apparent) | Not Reported | [12] |

| S-Bupropion | Not Reported | ~2-fold greater than R-Bupropion | [8] |

| R-Bupropion | Not Reported | - | [8] |

Table 2: Kinetic Parameters for Hydroxybupropion Formation by Recombinant CYP2B6 and its Variants

| CYP2B6 Variant | Substrate | Km (μM) | Vmax (pmol/min/pmol CYP) or kcat (min-1) | Intrinsic Clearance (Vmax/Km or kcat/Km) | Reference |

| CYP2B6.1 (Wild Type) | Racemic Bupropion | 85 | Not Reported | - | [4] |

| CYP2B6.1 (Wild Type) | Racemic Bupropion | 95 | 6.8 min-1 | - | [9][13] |

| CYP2B6.1 (Wild Type) | (R)-Bupropion | 46 ± 3 | 9.3 ± 0.2 | 0.21 μL/min/pmol | [8] |

| CYP2B6.1 (Wild Type) | (S)-Bupropion | 34 ± 1 | 22.0 ± 0.2 | 0.65 μL/min/pmol | [8] |

| CYP2B6.4 | (R)-Bupropion | 65 | 12.3 | 0.19 | [3] |

| CYP2B6.4 | (S)-Bupropion | 42 | 31.4 | 0.75 | [3] |

| CYP2B6.5 | (R)-Bupropion | 36 | 6.1 | 0.17 | [3] |

| CYP2B6.5 | (S)-Bupropion | 31 | 15.2 | 0.49 | [3] |

| CYP2B6.6 | (R)-Bupropion | 102 | 7.9 | 0.08 | [3] |

| CYP2B6.6 | (S)-Bupropion | 108 | 26.3 | 0.24 | [3] |

| CYP2B6.7 | (R)-Bupropion | 71 | 4.8 | 0.07 | [3] |

| CYP2B6.7 | (S)-Bupropion | 58 | 10.6 | 0.18 | [3] |

| CYP2B6.9 | (R)-Bupropion | 102 | 4.8 | 0.05 | [3] |

| CYP2B6.9 | (S)-Bupropion | 92 | 10.1 | 0.11 | [3] |

| CYP2B6.17 | (R)-Bupropion | 25 | 7.1 | 0.28 | [3] |

| CYP2B6.17 | (S)-Bupropion | 33 | 17.5 | 0.53 | [3] |

| CYP2B6.19 | (R)-Bupropion | 184 | 34.6 | 0.19 | [3] |

| CYP2B6.19 | (S)-Bupropion | 128 | 48.9 | 0.38 | [3] |

| CYP2B6.26 | (R)-Bupropion | 86 | 13.9 | 0.16 | [3] |

| CYP2B6.26 | (S)-Bupropion | 71 | 26.6 | 0.37 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of hydroxybupropion.

In Vitro Bupropion Metabolism Assay using Human Liver Microsomes (HLM)

This protocol describes a typical incubation procedure to assess the metabolic conversion of bupropion to hydroxybupropion using pooled human liver microsomes.

Figure 2: Workflow for in vitro bupropion metabolism assay using HLMs.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Bupropion solution (in a suitable solvent like methanol or DMSO, final solvent concentration <1%)

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

Magnesium Chloride (MgCl2) solution

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH solution

-

Acetonitrile (ice-cold) or other suitable organic solvent for reaction termination

-

Internal standard (e.g., deuterated hydroxybupropion)

-

Microcentrifuge tubes or 96-well plates

-

Incubator/shaker set to 37°C

Procedure:

-

Thaw HLM on ice.

-

Prepare the incubation mixture in microcentrifuge tubes or a 96-well plate on ice. For a final volume of 200 µL, add:

-

Pre-incubate the mixture for 5-10 minutes at 37°C.[15]

-

Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH to a final concentration of 1 mM.[11]

-

Incubate at 37°C with gentle agitation for a predetermined time (e.g., 0, 5, 10, 20, 30, 60 minutes). Linearity of the reaction should be established in preliminary experiments.

-

Terminate the reaction by adding an equal or greater volume of ice-cold acetonitrile containing the internal standard.[14]

-

Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the protein.[4]

-

Transfer the supernatant to a new tube or well for LC-MS/MS analysis.

Expression and Purification of Recombinant Human CYP2B6 in E. coli

This protocol outlines a general procedure for the heterologous expression and subsequent purification of human CYP2B6.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the human CYP2B6 cDNA (e.g., pCWori+)[16]

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

Cell lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors)

-

Sonciator or French press

-

Ultracentrifuge

-

Chromatography system (e.g., FPLC)

-

Affinity chromatography column (e.g., Ni-NTA for His-tagged protein)

-

Dialysis tubing

Procedure:

-

Transformation: Transform the E. coli expression strain with the CYP2B6 expression vector. Plate on selective LB agar plates and incubate overnight at 37°C.

-

Expression:

-

Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a large volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 25-30°C) for several hours to overnight to enhance proper protein folding.

-

-

Cell Lysis and Membrane Preparation:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Collect the supernatant and perform ultracentrifugation to pellet the membrane fraction containing the expressed CYP2B6.

-

-

Purification:

-

Solubilize the membrane pellet with a detergent-containing buffer.

-

Apply the solubilized protein to an affinity chromatography column.

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the purified CYP2B6 using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins).

-

-

Dialysis and Storage:

-

Dialyze the purified protein against a storage buffer to remove the elution buffer components.

-

Determine the protein concentration and store at -80°C.

-

Reconstitution of Purified CYP2B6 with Cytochrome P450 Reductase

For functional activity, purified CYP2B6 requires reconstitution with its redox partner, cytochrome P450 reductase (CPR), and phospholipids.

Materials:

-

Purified recombinant CYP2B6

-

Purified recombinant human cytochrome P450 reductase (CPR)

-

Lipids (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine, DLPC)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH

Procedure:

-

Prepare liposomes by sonicating the lipid solution in buffer until clear.

-

On ice, mix the purified CYP2B6, CPR (typically at a 1:1 or 1:2 molar ratio), and liposomes.

-

Incubate the mixture on ice for a specified period (e.g., 30 minutes) to allow for incorporation of the proteins into the lipid vesicles.

-

The reconstituted enzyme system is now ready for use in activity assays, following a similar procedure as the HLM assay, but substituting the HLM with the reconstituted enzyme.

Quantification of Hydroxybupropion by LC-MS/MS

This protocol provides a general method for the analysis of hydroxybupropion from in vitro incubation samples.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. Stereoselective Bupropion Hydroxylation by Cytochrome P450 CYP2B6 and Cytochrome P450 Oxidoreductase Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Functional characterization of cytochrome P450 2B6 allelic variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Influence of CYP2B6 genetic variants on plasma and urine concentrations of bupropion and metabolites at steady state - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An evaluation of methods for the reconstitution of cytochromes P450 and NADPH P450 reductase into lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Insights into CYP2B6-mediated drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. E. coli Expression Experimental Protocol - Creative Biogene [creative-biogene.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupropion is an atypical antidepressant and smoking cessation aid with a unique neurochemical profile. Unlike many other antidepressants, it primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). Following administration, bupropion is extensively metabolized in the liver, giving rise to several pharmacologically active metabolites. These metabolites are not merely byproducts but contribute significantly to the overall therapeutic effects and side-effect profile of the parent drug. This technical guide provides an in-depth analysis of the primary metabolites of bupropion, their activity at key molecular targets, and the experimental methodologies used to characterize them.

Primary Metabolites of Bupropion

Bupropion is metabolized into three primary active metabolites: hydroxybupropion , threohydrobupropion , and erythrohydrobupropion .[1] The formation of hydroxybupropion is primarily catalyzed by the cytochrome P450 enzyme CYP2B6, while threohydrobupropion and erythrohydrobupropion are formed through reduction of the carbonyl group by 11β-hydroxysteroid dehydrogenase 1 and other reductases.[2]

These metabolites are present in substantial concentrations in the plasma, often exceeding that of the parent compound.[3] Hydroxybupropion, in particular, can have plasma concentrations up to 10 times higher than bupropion at steady state.[2] The elimination half-lives of the metabolites are also longer than that of bupropion.[2]

Pharmacological Activity of Bupropion and its Metabolites